molecular formula C9H9N3O2 B15275638 5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid

Cat. No.: B15275638
M. Wt: 191.19 g/mol
InChI Key: XRYLOBDALXDKDO-UHFFFAOYSA-N
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Description

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrazine ring substituted with a methyl(prop-2-yn-1-yl)amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with methyl(prop-2-yn-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carbonitrile: This compound has a similar structure but with a carbonitrile group instead of a carboxylic acid group.

    5-Methyl-2-pyrazinecarboxylic acid: This compound lacks the methyl(prop-2-yn-1-yl)amino group but retains the pyrazine and carboxylic acid functionalities.

Uniqueness

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid is unique due to the presence of both the methyl(prop-2-yn-1-yl)amino group and the carboxylic acid group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-[methyl(prop-2-ynyl)amino]pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-12(2)8-6-10-7(5-11-8)9(13)14/h1,5-6H,4H2,2H3,(H,13,14)

InChI Key

XRYLOBDALXDKDO-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=C(N=C1)C(=O)O

Origin of Product

United States

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